molecular formula C17H22ClNOS B11148955 N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide

N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11148955
M. Wt: 323.9 g/mol
InChI Key: XCZOLJYDFDXKLH-UHFFFAOYSA-N
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Description

N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of two tert-butyl groups, a chlorine atom, and a carboxamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a base like sodium hydride.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of tert-Butyl Groups: The tert-butyl groups can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid derivative and an amine source like ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The benzothiophene core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products

    Substitution Reactions: Substituted benzothiophene derivatives.

    Oxidation Reactions: Oxidized benzothiophene derivatives.

    Reduction Reactions: Reduced amine derivatives.

Scientific Research Applications

N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H22ClNOS

Molecular Weight

323.9 g/mol

IUPAC Name

N,6-ditert-butyl-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H22ClNOS/c1-16(2,3)10-7-8-11-12(9-10)21-14(13(11)18)15(20)19-17(4,5)6/h7-9H,1-6H3,(H,19,20)

InChI Key

XCZOLJYDFDXKLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)(C)C)Cl

Origin of Product

United States

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